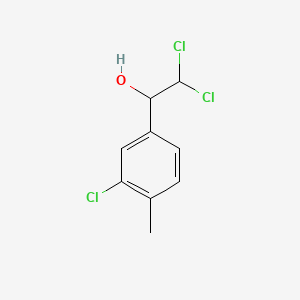
2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, a hydroxyl group, and a substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanone.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-2-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-chloro-3-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its similar compounds.
特性
分子式 |
C9H9Cl3O |
|---|---|
分子量 |
239.5 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChIキー |
RLGCIVAJFREMDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



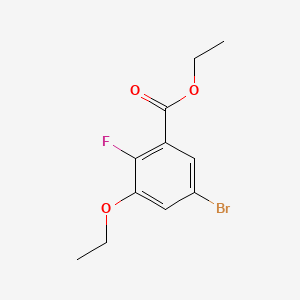
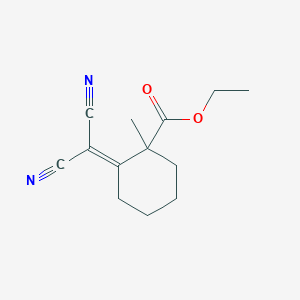
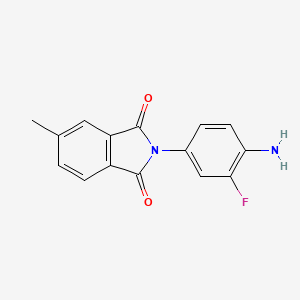
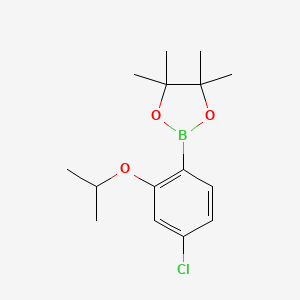
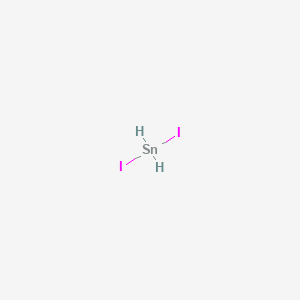
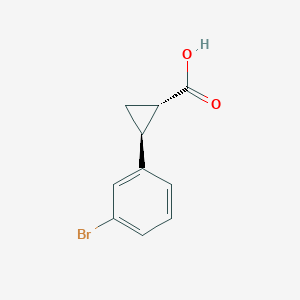

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)
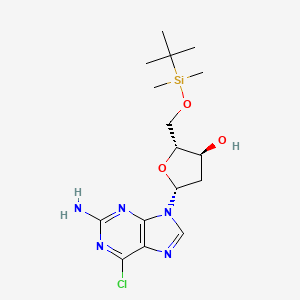
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
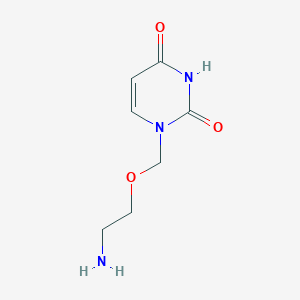
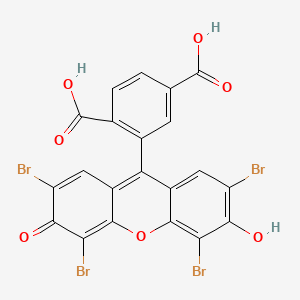
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
